tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate
Description
tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate: is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, medicine, and chemical research This particular compound is known for its unique structure, which includes a tert-butyl group, an aminobutan-2-yl group, and a methylcarbamate group
Properties
IUPAC Name |
tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-8(6-7-11)12(5)9(13)14-10(2,3)4/h8H,6-7,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKPVODVJHKDHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Patent-Based Methodology
A patented method for synthesizing N-methyl carbamates involves a three-step process:
- Reaction of Diphenyl Carbonate with Methylamine : Diphenyl carbonate reacts with methylamine in a molar ratio of 1:0.8–1:1 at 20–80°C to form phenyl-N-methyl urethane.
- Thermal Decomposition of Phenyl-N-Methyl Urethane : The urethane undergoes pyrolysis at 180–220°C under reduced pressure (200 mmHg to ambient), yielding methyl isocyanate and phenol.
- Carbamate Formation : Methyl isocyanate reacts with 4-aminobutan-2-ol in toluene at 15°C, followed by filtration and drying under vacuum (80°C, 10 mmHg).
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Diphenyl carbonate, methylamine, 20–80°C | 97% (crude) |
| 2 | Pyrolysis at 180–220°C | 85–90% (methyl isocyanate) |
| 3 | Methyl isocyanate, toluene, 15°C | 89% (after purification) |
This method, while efficient for aryl carbamates, requires adaptation for aliphatic amines like 4-aminobutan-2-ol. Challenges include controlling exothermic reactions during methyl isocyanate generation.
Boc Protection of Preformed Amines
Boc-Activated Carbamate Synthesis
A Royal Society of Chemistry protocol outlines Boc protection of amines using ethyl chloroformate:
- Activation of Boc-Glycine : Boc-glycine reacts with ethyl chloroformate and 4-methylmorpholine in tetrahydrofuran (THF) at -15°C to form a mixed carbonate intermediate.
- Amine Coupling : The intermediate reacts with N-methyl-4-aminobutan-2-amine in THF at room temperature, yielding the target compound after extraction and recrystallization.
Reaction Scheme :
$$
\text{Boc-glycine} + \text{ClCO}_2\text{Et} \xrightarrow[-15^\circ \text{C}]{\text{THF}} \text{Intermediate} \xrightarrow[\text{RT}]{\text{N-methyl-4-aminobutan-2-amine}} \text{Target Compound}
$$
Optimization Notes :
- Solvent : THF improves intermediate stability compared to dichloromethane.
- Temperature : Low temperatures (-15°C) minimize side reactions during activation.
Reductive Amination and Alkylation
N-Methylation of Primary Amines
A two-step approach involves:
- Synthesis of tert-Butyl N-(4-Aminobutan-2-yl)carbamate : Boc protection of 4-aminobutan-2-amine using di-tert-butyl dicarbonate in aqueous sodium hydroxide.
- N-Methylation : Treatment with methyl iodide and potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours.
Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | (Boc)₂O, NaOH | RT, 4h | 92% |
| 2 | CH₃I, K₂CO₃ | 60°C, 12h | 78% |
Challenges :
- Over-alkylation may occur, requiring careful stoichiometric control (1.1 eq CH₃I).
- DMF facilitates solubility but complicates purification.
Solid-Phase Synthesis for Scalability
Resin-Bound Intermediate Strategy
A scalable method employs Wang resin functionalized with Fmoc-protected 4-aminobutan-2-amine:
- Fmoc Deprotection : Piperidine in DMF removes Fmoc groups.
- Boc Protection : Di-tert-butyl dicarbonate in dichloromethane.
- N-Methylation : Methyl triflate in the presence of diisopropylethylamine.
- Cleavage : Trifluoroacetic acid (TFA) liberates the product from the resin.
Advantages :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Methyl Isocyanate Route | High atom economy | Requires hazardous methyl isocyanate | 75–89% |
| Boc-Activated Coupling | Mild conditions | Multi-step purification | 70–85% |
| Reductive Alkylation | Simple reagents | Risk of over-alkylation | 65–78% |
| Solid-Phase Synthesis | Scalability, purity | Specialized equipment needed | 80–95% |
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution may result in various substituted derivatives.
Scientific Research Applications
Overview
Tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate is a carbamate compound with diverse applications in scientific research, particularly in chemistry, biology, and medicine. Its unique chemical structure allows it to serve as a versatile building block in the synthesis of complex molecules and as an intermediate in pharmaceutical development. This article explores its applications in detail, supported by case studies and data tables.
Chemistry
This compound is utilized as a building block for synthesizing more complex organic compounds. It has been involved in:
- Palladium-Catalyzed Reactions : The compound is used in palladium-catalyzed synthesis to produce N-Boc-protected anilines and tetrasubstituted pyrroles, which are important intermediates in organic synthesis .
Biology
In biological research, this compound serves as a probe for studying enzyme mechanisms and protein interactions due to its ability to form stable complexes with biomolecules. Notable applications include:
- Enzyme Inhibition Studies : The compound has shown potential as an inhibitor of β-secretase and acetylcholinesterase, which are key targets in Alzheimer's disease research .
Medicine
The pharmaceutical potential of this compound lies in its role as an intermediate in drug synthesis:
- Therapeutic Agent Development : It can be used to synthesize drugs targeting specific enzymes or receptors, contributing to the development of new therapeutic agents.
Industry
In industrial applications, this compound is valuable for producing specialty chemicals and agrochemicals:
- Pesticide Synthesis : Its stability and reactivity make it suitable for manufacturing pesticides and herbicides, thereby enhancing agricultural productivity .
Case Study 1: Synthesis of N-Boc-Protected Anilines
A study demonstrated the use of this compound in synthesizing N-Boc-protected anilines through a palladium-catalyzed reaction. The reaction conditions included the use of aryl halides with Cs₂CO₃ as a base in 1,4-dioxane, resulting in high yields of the desired products .
Case Study 2: Inhibition of Amyloid Beta Aggregation
Research highlighted the compound's ability to inhibit amyloid beta aggregation, which is significant for Alzheimer's disease treatment. In vitro studies showed that the compound reduced TNF-α levels and free radicals in astrocytes exposed to amyloid beta, suggesting protective effects against neurodegeneration .
Data Table
Mechanism of Action
The mechanism of action of tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in biochemical pathways. For example, it may inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate. Alternatively, it may activate a receptor by mimicking the natural ligand, triggering a cellular response.
Comparison with Similar Compounds
- tert-butyl N-(4-aminobutan-2-yl)carbamate
- tert-butyl N-(4-aminobutan-2-yl)-N-ethylcarbamate
- tert-butyl N-(4-aminobutan-2-yl)-N-propylcarbamate
Comparison: Compared to similar compounds, tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate is unique due to its specific combination of functional groups. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability. Additionally, the methylcarbamate group contributes to its distinct chemical properties, making it suitable for specific applications in research and industry.
Biological Activity
Tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate (TBABMC) is a chemical compound recognized for its significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, applications in drug design, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H22N2O2
- Molecular Weight : 202.29 g/mol
- CAS Number : 1311317-84-6
TBABMC features a tert-butyl group, an N-methyl group, and an amino butyl moiety, which contribute to its stability and reactivity during chemical transformations. Its unique structure allows it to serve effectively as a protecting group for amines in organic synthesis, enhancing the stability and bioactivity of modified peptides and proteins.
Biological Activity
The biological activity of TBABMC is primarily noted in its role in drug development and modification of biomolecules. Its applications include:
- Modification of Peptides and Proteins : TBABMC enhances the stability and bioactivity of peptides and proteins, making them more effective as therapeutic agents. This is crucial in the design of compounds requiring stable amine functionalities.
- Medicinal Chemistry Applications : The compound is utilized to synthesize pharmaceuticals, where it acts as a protecting group that can be easily removed under mild conditions, thus preserving the integrity of sensitive functional groups .
The mechanism by which TBABMC exerts its biological effects involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to observed therapeutic effects. Detailed studies are still required to elucidate the exact pathways involved.
Comparative Analysis with Similar Compounds
To better understand TBABMC's unique properties, a comparison with similar carbamates is provided:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl carbamate | Simple carbamate structure | Widely used as a protecting group but lacks amino functionality. |
| Tert-butyl (4-methylpyridin-2-yl)carbamate | Contains a pyridine ring | Offers different reactivity due to aromaticity; used in heterocyclic chemistry. |
| Tert-butyl (2-aminoethyl)carbamate | Shorter alkyl chain | Less sterically hindered; may have different stability profiles compared to TBABMC. |
TBABMC's specific structure balances stability and reactivity effectively, making it particularly useful where other protecting groups may not provide the same level of protection or ease of deprotection.
Case Studies
- Peptide Modification : In studies where TBABMC was used for peptide synthesis, it was found that the compound significantly improved the yield and purity of the final product compared to traditional methods without this protecting group.
- Drug Development Applications : TBABMC has been explored as a scaffold for designing new therapeutic agents due to its ability to enhance drug stability and efficacy. Its role in synthesizing potential inhibitors for various diseases has been highlighted in recent pharmacological studies .
- Stability Studies : Research indicates that TBABMC exhibits high acylating reactivity toward alcohols and amino groups, further establishing its utility in creating stable activated carbonates for subsequent reactions .
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of tert-butyl carbamate derivatives often employs alkylation or carbamate protection strategies. For example, in analogous compounds, NaH in DMF is used as a base for deprotonation, followed by reaction with brominated intermediates (e.g., tert-butyl N-(3-bromopropyl)-N-methylcarbamate) at 60°C for 16 hours to achieve yields of 70–99% . Optimization involves:
- Solvent selection : Polar aprotic solvents like DMF enhance reaction rates.
- Temperature control : Elevated temperatures (60°C) improve nucleophilic substitution efficiency.
- Stoichiometry : A 1.2:1 molar ratio of brominated reagent to substrate minimizes side reactions.
Purification typically uses column chromatography with silica gel and gradients of ethyl acetate/hexane .
Q. How can this compound be characterized to confirm structural integrity?
Methodological Answer:
- NMR spectroscopy : Compare experimental H and C NMR data with computational predictions (e.g., using Gaussian or ADF software). Key signals include the tert-butyl group (~1.4 ppm, singlet) and carbamate carbonyl (~155 ppm in C NMR) .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (188.27 g/mol for CHNO) .
- X-ray crystallography : If crystals are obtainable, SHELXL refinement (via SHELX suite) resolves bond angles and stereochemistry .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to hazards like skin irritation (H315) and eye damage (H319) .
- Ventilation : Use fume hoods to avoid inhalation (H335).
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
Q. What strategies resolve conflicting spectroscopic data (e.g., NMR splitting patterns) for tertiary carbamates?
Methodological Answer:
Q. How does steric hindrance from the tert-butyl group influence the compound’s biological activity in enzyme inhibition studies?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to model interactions with enzyme active sites (e.g., kinases).
- SAR analysis : Synthesize analogs with smaller substituents (e.g., methyl) and compare IC values.
- Enzyme kinetics : Measure and shifts to assess competitive/non-competitive inhibition .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
Methodological Answer:
- Chiral chromatography : Use Chiralpak columns with hexane/isopropanol gradients to separate enantiomers.
- Asymmetric catalysis : Optimize Pd-catalyzed reactions with chiral ligands (e.g., BINAP) for stereocontrol.
- Process monitoring : Implement inline FTIR or Raman spectroscopy to track enantiomeric excess (ee) in real time .
Q. How can contradictory solubility data in polar vs. non-polar solvents be reconciled?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
